Isobutyl 10-Undecenoate: Chemical Structure, Physical Properties, and Analytical Methodologies
Executive Summary Isobutyl 10-undecenoate (CAS: 5421-27-2) is a chemically defined ester widely utilized in the flavor, fragrance, and pharmaceutical industries[1]. Recognized for its distinct fatty, fruit-like organolep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isobutyl 10-undecenoate (CAS: 5421-27-2) is a chemically defined ester widely utilized in the flavor, fragrance, and pharmaceutical industries[1]. Recognized for its distinct fatty, fruit-like organoleptic profile, it has been rigorously evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is classified as a GRAS (Generally Recognized As Safe) substance by FEMA[2],[3]. Beyond its traditional applications, recent drug development literature highlights its potential utility as a lipid-based excipient and a modulator of transient receptor potential (TRP) channels[4].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. This whitepaper synthesizes the molecular architecture, quantitative physical properties, and self-validating experimental protocols necessary for researchers and formulation scientists to effectively work with isobutyl 10-undecenoate.
Molecular Architecture and Chemical Dynamics
The structural integrity of isobutyl 10-undecenoate (
C15H28O2
) dictates its physical behavior and reactivity[1]. The molecule consists of two primary functional domains:
The Terminal Alkene (10-undecenoate moiety): The presence of a double bond at the C10 position of the 11-carbon chain is critical. Unlike saturated fatty esters, this terminal alkene provides a highly reactive site for potential cross-linking, epoxidation, or oxidative cleavage. In drug delivery systems, this unsaturation can be leveraged to synthesize functionalized lipid nanoparticles.
The Isobutyl Ester Group: The esterification of 10-undecenoic acid with isobutanol yields a branched, moderately lipophilic tail. This branching disrupts crystal lattice formation, lowering the melting point compared to straight-chain analogues and ensuring the compound remains a fluid liquid at room temperature. Furthermore, the ester linkage dictates its solubility profile and metabolic fate via enzymatic hydrolysis.
Quantitative Physical Properties
Understanding the physical properties of isobutyl 10-undecenoate is foundational for formulation stability and safety. The high boiling point and flash point indicate low volatility, making it an excellent fixative in volatile matrices and ensuring stability during high-temperature manufacturing processes (e.g., hot-melt extrusion).
Table 1: Physical and Chemical Properties of Isobutyl 10-Undecenoate
Experimental Methodologies: Validation and Kinetics
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol 1: GC-MS Analytical Validation
Objective: To verify the purity (Assay ≥ 98%) and structural identity of isobutyl 10-undecenoate[1].
Causality: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for volatile esters. A non-polar column is selected to prevent secondary interactions with the ester oxygen, while the specific thermal gradient ensures the elution of the 15-carbon chain without inducing thermal degradation of the terminal alkene.
Step-by-Step Methodology:
Sample Preparation: Dilute the isobutyl 10-undecenoate sample to 1 mg/mL in analytical-grade ethanol. Self-validation: Run a pure ethanol blank prior to the sample to confirm a clean baseline and rule out column carryover.
Injection: Inject 1 µL of the sample into the GC inlet at 250°C using a split ratio of 50:1. Causality: The high split ratio prevents column overloading, which could artificially broaden the peak and mask trace impurities.
Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
Ionization & Detection: Apply Electron Impact (EI) ionization at 70 eV. Causality: 70 eV provides highly reproducible fragmentation, yielding the characteristic McLafferty rearrangement ion for the isobutyl ester and confirming the molecular ion (m/z 240).
Quantification: Integrate the peak areas. The area percent of the isobutyl 10-undecenoate peak must be ≥ 98% relative to the total integrated area.
Step-by-step GC-MS analytical workflow for isobutyl 10-undecenoate validation.
Protocol 2: Hydrolysis Kinetics in Aqueous Formulations
Objective: To evaluate the hydrolytic stability of the ester bond in liquid formulation matrices.
Causality: As an ester, isobutyl 10-undecenoate is susceptible to base-catalyzed hydrolysis (saponification). By utilizing a pseudo-first-order kinetic setup with an excess of NaOH, the rate constant (
k
) of the ester bond cleavage can be isolated, allowing formulators to accurately predict shelf-life.
Step-by-Step Methodology:
Matrix Preparation: Prepare a 50:50 (v/v) ethanol-water solution. Causality: This co-solvent system ensures the lipophilic ester remains fully dissolved during the reaction.
Reagent Addition: Add 0.1 M NaOH (in excess) to the matrix and equilibrate to 37°C in a thermostatic water bath.
Initiation: Introduce isobutyl 10-undecenoate to achieve a final concentration of 0.005 M. Start the timer immediately.
Sampling & Quenching: Extract 1 mL aliquots at 10-minute intervals (0 to 60 min). Immediately quench the reaction by adding the aliquot to 1 mL of 0.1 M HCl. Self-validation: The rapid pH drop instantly neutralizes the base, halting the hydrolysis and freezing the kinetic state for accurate measurement.
Analysis: Analyze the quenched samples via HPLC to quantify the remaining intact ester. Plot the natural log of concentration versus time to determine the degradation rate.
Biological Pathways and Receptor Modulation
In vivo, isobutyl 10-undecenoate undergoes rapid metabolic clearance. Carboxylesterases cleave the ester linkage, yielding 10-undecenoic acid (which enters mitochondrial beta-oxidation) and isobutanol (which is oxidized by alcohol dehydrogenase)[4].
However, before metabolic clearance, intact ester molecules can exert biological effects. Recent patent literature () identifies specific esters, including isobutyl 10-undecenoate, as potential modulators of the Transient Receptor Potential channel melastatin member 8 (TRPM8)[4]. TRPM8 is the primary molecular transducer of cold somatosensation. The lipophilic tail and the branched ester linkage allow the molecule to interact with the hydrophobic binding pockets of the TRPM8 channel, imparting a cooling sensation or modifying chemesthetic responses in topical or ingestible formulations.
Dual biological pathway: TRPM8 receptor modulation and metabolic clearance.
Conclusion
Isobutyl 10-undecenoate is a highly versatile compound defined by its terminal alkene and branched ester structure. Its robust physical properties—notably its high boiling point and specific gravity—make it an ideal candidate for complex formulations. By employing rigorous, self-validating analytical protocols like GC-MS and kinetic hydrolysis tracking, researchers can confidently leverage this compound in both traditional flavoring applications and advanced chemesthetic (TRPM8 modulating) drug delivery systems.
References
Food and Agriculture Organization of the United Nations (FAO) . Online Edition: "Specifications for Flavourings" - Isobutyl 10-undecenoate (JECFA No. 1634). Available at:[Link]
The Good Scents Company . Isobutyl undecylenate, 5421-27-2: Physical Properties and Safety Information. Available at:[Link]
Flavor and Extract Manufacturers Association (FEMA) . GRAS Flavoring Substances 23. Available at: [Link]
Google Patents. WO2017058594A1 - Compounds useful as modulators of TRPM8.
An In-depth Technical Guide to the Antifungal Mechanism of Action of Isobutyl 10-Undecenoate
Abstract The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Isobutyl 10-undecenoate, an ester derivative of the well-known antifungal fatty acid, 10-undeceno...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Isobutyl 10-undecenoate, an ester derivative of the well-known antifungal fatty acid, 10-undecenoic acid, has emerged as a compound of interest. Its modified chemical structure potentially offers enhanced stability and improved formulation characteristics while retaining potent fungicidal or fungistatic properties. This technical guide provides a comprehensive analysis of the proposed mechanisms through which isobutyl 10-undecenoate exerts its antifungal effects. Synthesizing data from research on undecenoic acid and other fatty acid esters, we delve into its primary modes of action: disruption of cell membrane integrity, inhibition of ergosterol biosynthesis, and induction of oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual aids to facilitate further investigation into this promising class of antifungal compounds.
Introduction: The Rationale for Fatty Acid Esters in Antifungal Research
For decades, 10-undecenoic acid (undecylenic acid), a monounsaturated fatty acid, has been utilized in topical treatments for superficial fungal infections, such as tinea pedis (athlete's foot).[1][2] Its efficacy is well-documented, but its application can be limited by its oily nature and strong odor. The esterification of undecenoic acid, for example with isobutanol to form isobutyl 10-undecenoate, is a strategic chemical modification. This process can enhance the compound's lipophilicity, potentially improving its penetration into the fungal cell membrane, and improve its overall physicochemical properties for formulation.[3][4]
The core directive of antifungal drug development is to exploit biochemical differences between fungal and mammalian cells. Fungi, as eukaryotes, share many cellular processes with their hosts, making selective toxicity a challenge.[5] However, unique structures like the fungal cell wall and the specific sterol in its cell membrane (ergosterol) provide viable targets.[6] Fatty acids and their derivatives, including isobutyl 10-undecenoate, appear to exploit these differences, primarily by targeting the fundamental integrity and function of the fungal cell membrane.[7][8] This guide will dissect the multifaceted mechanisms that underpin its antifungal activity.
Primary Mechanism: Catastrophic Loss of Membrane Integrity
The most widely accepted mechanism of action for undecenoic acid and its esters is the physical disruption of the fungal plasma membrane.[8][9][10] The lipophilic nature of isobutyl 10-undecenoate allows it to readily insert into the phospholipid bilayer of the fungal cell membrane.
This intercalation has several immediate and critical consequences:
Altered Membrane Fluidity and Permeability: The integration of these fatty acid esters disrupts the highly organized structure of the membrane, increasing its fluidity and permeability.[8][11]
Leakage of Intracellular Components: This loss of structural integrity leads to an uncontrolled efflux of essential intracellular contents, such as ions (K+, Na+), amino acids, and even larger molecules like nucleic acids and proteins.[7][11]
Morphological Damage: The physical stress on the membrane results in visible cellular damage. Studies on related compounds have shown cell surface crumpling and an atrophic appearance under electron microscopy.[12]
This cascade of events ultimately leads to the cessation of metabolic activity and cell death.
A standard method to quantify membrane damage is to measure the uptake of fluorescent dyes that are normally excluded by healthy cells. The propidium iodide (PI) uptake assay is a robust and widely used technique for this purpose.
Caption: Experimental workflow for the Propidium Iodide (PI) uptake assay.
Protocol 1: Propidium Iodide Uptake Assay for Membrane Integrity
This protocol is adapted from standard methodologies for assessing fungal membrane permeability.[13][14]
Cell Preparation:
Culture the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) to the mid-logarithmic phase in an appropriate liquid medium (e.g., RPMI-1640).
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
Wash the cell pellet twice with a sterile buffer, such as Phosphate-Buffered Saline (PBS).
Resuspend the cells in PBS to a final concentration of approximately 1 x 10^7 cells/mL.
Treatment:
Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate.
Add isobutyl 10-undecenoate at various concentrations (e.g., ranging from 0.5x to 4x the Minimum Inhibitory Concentration [MIC]).
Include a vehicle control (e.g., DMSO or ethanol, depending on the compound's solvent) and a positive control for membrane disruption (e.g., 70% ethanol or heat-killed cells).
Incubation:
Incubate the samples at an optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 1-4 hours).
Staining:
Add Propidium Iodide solution to each sample to a final concentration of 2-5 µg/mL.
Final Incubation:
Incubate the samples in the dark at room temperature for 15-30 minutes to allow the dye to enter compromised cells.
Analysis:
Analyze the samples using a flow cytometer (Excitation: ~488 nm, Emission: ~617 nm) or a fluorescence microplate reader.
The percentage of PI-positive cells or the relative fluorescence units (RFU) corresponds to the level of membrane permeabilization.
Secondary Mechanism: Interference with Ergosterol Biosynthesis
Ergosterol is the predominant sterol in fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of integral membrane proteins.[11][15] The ergosterol biosynthesis pathway is a well-established target for many successful antifungal drugs, most notably the azoles.[16] There is evidence to suggest that fatty acids and their derivatives can also disrupt this critical pathway.[8][17]
The proposed mechanism involves the inhibition of one or more enzymes in the ergosterol synthesis pathway.[17] This inhibition has a dual detrimental effect:
Depletion of Ergosterol: Reduces the availability of functional ergosterol for incorporation into new membranes, compromising their structure.[18]
Accumulation of Toxic Intermediates: Causes a buildup of methylated sterol precursors (e.g., lanosterol), which abnormally integrate into the membrane and disrupt its function.[18][19]
While the precise enzymatic target of isobutyl 10-undecenoate is not yet elucidated, its action is consistent with the effects observed from other ergosterol biosynthesis inhibitors.
Caption: Simplified ergosterol biosynthesis pathway and sites of action for antifungal classes.
Protocol 2: Quantification of Cellular Ergosterol
This protocol allows for the measurement of total ergosterol content, which is expected to decrease upon treatment with an ergosterol biosynthesis inhibitor. It is adapted from established methods.[17][20]
Cell Culture and Treatment:
Grow a 50 mL fungal culture to a density of 1-5 x 10^8 cells/mL.
Treat the culture with isobutyl 10-undecenoate (at its MIC) for a defined period (e.g., 16-24 hours). Include an untreated control.
Harvest cells by centrifugation and wash with sterile distilled water. Record the wet weight of the cell pellet.
Saponification:
Resuspend the cell pellet in 3 mL of 25% alcoholic KOH solution (25g KOH in 35 mL sterile distilled water, brought to 100 mL with 100% ethanol).
Incubate in an 85°C water bath for 1 hour, vortexing every 15 minutes. This step breaks down lipids and releases sterols.
Sterol Extraction:
Allow the tubes to cool to room temperature.
Add 1 mL of sterile water and 3 mL of n-heptane to each tube.
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
Allow the layers to separate.
Spectrophotometric Analysis:
Carefully transfer the upper n-heptane layer to a quartz cuvette.
Scan the absorbance from 230 nm to 300 nm using a UV-Vis spectrophotometer.
Ergosterol has a characteristic four-peaked curve. The presence of the intermediate 24(28)-dehydroergosterol will result in a peak at 230 nm.
Calculation:
Calculate the percentage of ergosterol on a wet weight basis using the following equations:
Where F is the factor for dilution in ethanol and 290 and 518 are the E values (in percent per centimeter) determined for crystalline ergosterol and 24(28) DHE, respectively.
A significant decrease in the % ergosterol in the treated sample compared to the control indicates inhibition of the pathway.
Tertiary Mechanism: Induction of Endogenous Oxidative Stress
The disruption of membrane integrity and vital metabolic pathways can trigger a downstream cascade resulting in the accumulation of intracellular Reactive Oxygen Species (ROS).[7] ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can inflict widespread damage to cellular components.
The antifungal action of isobutyl 10-undecenoate may be amplified by its ability to induce this oxidative burst. The process can be self-propagating:
Initial membrane damage and metabolic stress lead to mitochondrial dysfunction.
Dysfunctional mitochondria, the primary site of cellular respiration, leak electrons, which then react with molecular oxygen to form superoxide.
This initial ROS production can cause further damage to lipids (lipid peroxidation) and proteins, including those in the mitochondrial electron transport chain, leading to even more ROS generation.[21][22]
The cell's antioxidant defenses become overwhelmed, leading to oxidative stress and eventual programmed cell death or necrosis.
Caption: Proposed cascade for the induction of oxidative stress by isobutyl 10-undecenoate.
Protocol 3: Detection of Intracellular ROS using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24]
Cell Preparation:
Prepare and wash fungal cells as described in Protocol 1, resuspending them in PBS to a concentration of 1 x 10^7 cells/mL.
Loading with DCFH-DA:
Add DCFH-DA to the cell suspension to a final concentration of 10-20 µM.
Incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
Washing:
Centrifuge the cells to remove excess extracellular DCFH-DA.
Wash the cell pellet once with PBS and resuspend in fresh PBS.
Treatment:
Aliquot the DCFH-DA-loaded cells into a 96-well black, clear-bottom plate.
Add isobutyl 10-undecenoate at various concentrations. Include an untreated control and a positive control for ROS induction (e.g., H₂O₂).
Measurement:
Immediately begin measuring fluorescence over time (e.g., every 5 minutes for 1-2 hours) using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
An increase in fluorescence in the treated wells relative to the control indicates the intracellular production of ROS.
Summary and Future Directions
The antifungal activity of isobutyl 10-undecenoate appears to be a multi-pronged assault on the fungal cell. The primary mechanisms, extrapolated from studies on its parent compound and other fatty acid derivatives, are summarized below.
Mechanism of Action
Key Cellular Effect
Primary Validation Assay
Membrane Disruption
Increased permeability, leakage of cytoplasmic contents, loss of membrane potential.
Propidium Iodide (PI) or SYTOX Green Uptake Assay.[13][25]
Ergosterol Biosynthesis Inhibition
Depletion of ergosterol, accumulation of toxic sterol intermediates.
Spectrophotometric or GC-MS Quantification of Ergosterol.[19][20]
Induction of Oxidative Stress
Accumulation of intracellular ROS, damage to lipids, proteins, and DNA.
While the foundational mechanisms are understood, several areas warrant further investigation to fully characterize the potential of isobutyl 10-undecenoate as a therapeutic agent:
Enzyme-Level Target Identification: Pinpointing the specific enzyme(s) within the ergosterol or fatty acid biosynthesis pathways that are inhibited by the compound.
Virulence Factor Inhibition: Investigating its effect on key fungal virulence factors, such as the morphological transition from yeast to hyphal form in Candida albicans, which is critical for tissue invasion.[12]
Synergistic Studies: Evaluating the efficacy of isobutyl 10-undecenoate in combination with established antifungal drugs (e.g., azoles, echinocandins) to identify potential synergistic interactions that could combat drug resistance.[9][10]
In Vivo Efficacy and Toxicity: Progressing from in vitro studies to well-accepted in vivo infection models to assess therapeutic efficacy and host toxicity.
By continuing to elucidate its precise molecular interactions, the scientific community can fully leverage the therapeutic potential of isobutyl 10-undecenoate and other fatty acid derivatives in the critical fight against resistant fungal infections.
References
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Ballard, S. A., Ellis, S. W., Kelly, S. L., & Troke, P. F. (1990). A novel method for studying ergosterol biosynthesis by a cell-free preparation of Aspergillus fumigatus and its inhibition by azole antifungal agents. Journal of Medical and Veterinary Mycology, 28(4), 335–344. Retrieved from [Link]
Guimarães, A., & Venâncio, A. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules, 27(5), 1634. Retrieved from [Link]
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Jadhav, A., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology, 11, 2008. Retrieved from [Link]
Guimarães, A., & Venâncio, A. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. ResearchGate. Retrieved from [Link]
Ballard, S. A., Ellis, S. W., Kelly, S. L., & Troke, P. F. (1990). A novel method for studying ergosterol biosynthesis by a cell-free preparation of Aspergillus fumigatus and its inhibition by azole antifungal agents. Medical Mycology, 28(4), 335-344. Retrieved from [Link]
Cosmacon. (n.d.). Undecylenic acid. Retrieved from [Link]
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Li, X. C., et al. (2005). Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids. Antimicrobial Agents and Chemotherapy, 49(7), 2922–2925. Retrieved from [Link]
Kerppers, F. K., et al. (2016). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Anais da Academia Brasileira de Ciências, 88(3), 1633-1644. Retrieved from [Link]
Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465-479. Retrieved from [Link]
da Silva, P. M. F., et al. (2020). Bifunctional Inhibitors from Capsicum chinense Seeds. ResearchGate. Retrieved from [Link]
Be-Rad, S., et al. (2019). Fluorescence Analysis of Reactive Oxygen Species (ROS) Generated by Six Isolates of Aspergillus fumigatus. Photonics, 6(3), 85. Retrieved from [Link]
Kumar, A., et al. (2025). Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. Journal of Taibah University for Science, 19(1), 1-14. Retrieved from [Link]
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van der Weerden, N. C., et al. (2021). Membrane-Interacting Antifungal Peptides. Frontiers in Cell and Developmental Biology, 9, 658828. Retrieved from [Link]
Song, J., et al. (2017). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. mBio, 8(5), e01429-17. Retrieved from [Link]
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Biocatalytic Synthesis Pathways for Undecylenic Acid Esters: A Technical Guide on Isobutyl 10-Undecenoate
Executive Summary The transition from petrochemical-derived ingredients to sustainable, bio-based alternatives is a critical objective in modern chemical engineering and drug development. Undecylenic acid (10-undecenoic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from petrochemical-derived ingredients to sustainable, bio-based alternatives is a critical objective in modern chemical engineering and drug development. Undecylenic acid (10-undecenoic acid) and its esterified derivatives, such as isobutyl 10-undecenoate, are highly valued as antifungal agents, cosmetic precursors, and polymer building blocks[1]. This whitepaper details the hybrid biosynthetic and biocatalytic pathways required to produce isobutyl 10-undecenoate. By combining engineered microbial fermentation for the alcohol moiety with advanced, lipase-catalyzed esterification, researchers can achieve high-yield, green synthesis of this target molecule.
Core Biosynthetic & Biocatalytic Modules
The production of isobutyl 10-undecenoate is not a single contiguous biological pathway but rather a modular convergence of precursor generation and enzymatic condensation.
Traditionally, 10-undecenoic acid is synthesized via the thermal cracking (pyrolysis) of ricinoleic acid derived from castor oil at 500–600 °C[1]. However, synthetic biology is actively exploring fully microbial routes for terminal alkene generation. Cytochrome P450 fatty acid decarboxylases, such as OleTJE from Jeotgalicoccus sp. and UndB, have been identified as capable of catalyzing the oxidative decarboxylation of free fatty acids to terminal alkenes[2],[3]. OleTJE utilizes hydrogen peroxide (
H2O2
) as a co-substrate to perform C–C bond scission, bypassing the traditional oxygen rebound chemistry seen in archetypal P450 hydroxylations[4]. Recent engineering in E. coli has harnessed similar decarboxylases (e.g., OleTMC) to produce odd-chain terminal alkenes directly from fermentable sugars[5].
Module B: The Alcohol Moiety (Isobutanol Biosynthesis)
The isobutyl moiety is generated via the engineered 2-keto acid (Ehrlich) pathway in Escherichia coli or Saccharomyces cerevisiae. Glucose is metabolized to pyruvate, which is sequentially converted to 2-acetolactate (AlsS), 2,3-dihydroxy-isovalerate (IlvC), and 2-ketoisovalerate (IlvD). The critical divergence from standard amino acid biosynthesis is the decarboxylation of 2-ketoisovalerate to isobutyraldehyde by a keto-acid decarboxylase (KivD), followed by reduction to isobutanol via an alcohol dehydrogenase (AdhA).
Module C: Enzymatic Esterification (The Convergence)
The final assembly of isobutyl 10-undecenoate relies on enzymatic esterification. Conventional chemical esterification requires strong acid catalysts (e.g.,
H2SO4
) that cause corrosive byproducts and energy-intensive separations[6]. Conversely, biocatalysis utilizes immobilized lipases—most notably Candida antarctica Lipase B (CALB, commercially available as Novozym 435)—to catalyze the condensation under mild conditions[7]. CALB operates via a Ping-Pong Bi-Bi mechanism where the active site serine nucleophilically attacks the carbonyl carbon of 10-undecenoic acid, forming an acyl-enzyme intermediate before the isobutanol nucleophile resolves the complex into the final ester[6].
Modular biosynthetic and biocatalytic pathway for isobutyl 10-undecenoate production.
Experimental Protocols & Methodologies
To guarantee scientific integrity, the following methodology is designed as a self-validating system . Every variable is controlled to prove that the esterification is strictly enzyme-driven and thermodynamically optimized.
Protocol: Biocatalytic Synthesis of Isobutyl 10-Undecenoate
Phase 1: Substrate & System Preparation
Solvent Selection: Prepare a solvent-free system or utilize a non-polar solvent (e.g., n-hexane). Causality: Solvent-free systems maximize volumetric productivity and are environmentally benign. If viscosity is an issue, n-hexane is chosen because highly non-polar solvents (Log P > 2.5) preserve the essential hydration shell of the lipase, whereas polar solvents strip this water and denature the enzyme[7].
Substrate Loading: Mix 10-undecenoic acid and isobutanol in a 1:1.2 molar ratio. Causality: A slight molar excess of the alcohol drives the reaction forward via mass action, but excessive alcohol must be avoided as short-chain alcohols can cause competitive inhibition at the enzyme's active site.
Phase 2: Reaction Initiation & Thermodynamic Control
3. Biocatalyst Addition: Add 5% (w/w relative to total substrates) of Novozym 435 (immobilized CALB). Causality: Immobilization on a macroporous acrylic resin provides mechanical stability and prevents enzyme aggregation, allowing for multi-cycle reusability[7].
4. Water Sequestration: Introduce 10% (w/v) activated 4Å molecular sieves into the reaction vessel. Causality: Esterification produces water as a stoichiometric byproduct. According to Le Chatelier's principle, continuous physical sequestration of this water prevents the reverse hydrolysis reaction, shifting the thermodynamic equilibrium toward >95% ester yield.
5. Incubation: Seal the vessel and incubate in an orbital shaker at 50 °C and 150 rpm for 24 hours. Causality: 50 °C is the kinetic "sweet spot" for CALB; it lowers substrate viscosity to overcome mass transfer limitations without inducing thermal unfolding of the protein.
Phase 3: Downstream Processing & Self-Validation
6. Termination: Terminate the reaction by vacuum filtration to recover the immobilized enzyme and molecular sieves.
7. Self-Validation Checkpoint: Run two parallel controls: (A) an enzyme-free blank to establish baseline thermal auto-esterification, and (B) a heat-inactivated enzyme control (boiled at 95 °C for 30 mins) to rule out false-positive conversion via non-specific physical adsorption of substrates onto the acrylic resin.
8. Quantification: Analyze the supernatant via GC-FID or GC-MS to quantify the conversion rate of 10-undecenoic acid to isobutyl 10-undecenoate.
Self-validating experimental workflow for the lipase-catalyzed esterification process.
Quantitative Data & Optimization Matrix
The successful scaling of this biocatalytic process requires precise tuning of reaction parameters. The table below summarizes the quantitative optimization data for the esterification of 10-undecenoic acid.
Parameter
Range Tested
Optimal Condition
Causality / Impact on Yield
Temperature
30 °C – 70 °C
50 °C
Balances reaction kinetics with enzyme thermal stability. Temperatures >60 °C lead to rapid CALB deactivation and lower ultimate yields.
Molar Ratio (Acid:Alcohol)
1:1 to 1:5
1:1.2
A slight excess of isobutanol drives equilibrium forward without causing severe alcohol-induced enzyme inhibition or stripping the hydration shell.
Enzyme Loading
1% – 15% (w/w)
5% (w/w)
Higher loading increases the initial reaction rate but causes mass transfer limitations (resin clumping) above 10%, yielding diminishing returns.
Water Removal
None vs. 4Å Sieves
4Å Sieves (10% w/v)
Prevents reverse hydrolysis. Increases final conversion from an equilibrium plateau of ~65% to >95%[6].
References
Harnessing a P450 fatty acid decarboxylase from Macrococcus caseolyticus for microbial biosynthesis of odd chain terminal alkenes - nih.gov[Link]
Terminal Olefin (1-Alkene) Biosynthesis by a Novel P450 Fatty Acid Decarboxylase from Jeotgalicoccus Species - researchgate.net[Link]
The Enigmatic P450 Decarboxylase OleT Is Capable of, but Evolved To Frustrate, Oxygen Rebound Chemistry - acs.org[Link]
Oxidative decarboxylation of fatty acids to terminal alkenes by a membrane-bound metalloenzyme, UndB - chemrxiv.org[Link]
gas chromatography mass spectrometry (GC-MS) method for isobutyl 10-undecenoate
Application Note & Methodological Protocol Introduction and Mechanistic Context Isobutyl 10-undecenoate (CAS 5421-27-2; FEMA 4358) is a volatile fatty acid ester synthesized from the esterification of 10-undecenoic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Methodological Protocol
Introduction and Mechanistic Context
Isobutyl 10-undecenoate (CAS 5421-27-2; FEMA 4358) is a volatile fatty acid ester synthesized from the esterification of 10-undecenoic acid and isobutanol[1][2]. Widely utilized in the formulation of fragrances, cosmetics, and as a lipidic intermediate in pharmaceutical drug development, its accurate quantification is critical for quality control, stability testing, and regulatory compliance[1][3].
Unlike free fatty acids, which suffer from low volatility and poor chromatographic peak shape due to the highly polar carboxylic acid group, isobutyl 10-undecenoate is inherently volatile and non-polar (estimated XLogP3-AA of ~5.5)[1][4]. This structural characteristic eliminates the need for complex, time-consuming derivatization steps (such as methylation with Boron Trifluoride or silylation), allowing for direct, high-throughput analysis via Gas Chromatography-Mass Spectrometry (GC-MS)[3][5].
Experimental Design and Causality
This analytical workflow is designed as a self-validating system to ensure maximum analyte recovery, minimal matrix interference, and high quantitative precision.
Sample Preparation : The protocol utilizes a liquid-liquid extraction (LLE) strategy. By employing a non-polar solvent like hexane, the highly lipophilic isobutyl 10-undecenoate is selectively partitioned into the organic phase, effectively precipitating and leaving behind polar matrix interferents (e.g., excipients, proteins, or aqueous components)[3].
Chromatographic Separation : A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected to separate analytes based on boiling point and molecular weight interactions. A precisely controlled temperature ramp ensures baseline resolution of the target ester from potential matrix artifacts or structurally similar fatty acid alkyl esters[5][6].
Mass Spectrometric Detection: Electron Ionization (EI) at 70 eV is employed to generate a highly reproducible fragmentation pattern. The defining mechanistic feature of this ester under EI is the McLafferty rearrangement. The carbonyl oxygen abstracts a
γ
-hydrogen from the aliphatic chain, followed by
α
β
cleavage, yielding a highly stable, diagnostic radical cation at m/z 116. This ion serves as the primary quantifier, ensuring high specificity even in complex matrices[3].
Workflow Visualization
Figure 1: GC-MS workflow for the extraction and quantification of isobutyl 10-undecenoate.
Detailed Step-by-Step Protocol
Reagents and Materials
Target Analyte : Isobutyl 10-undecenoate analytical standard (Purity
≥
98%).
Internal Standard (IS) : Hexadecane or nonadecanoic acid methyl ester[5].
Causality: An IS with a similar retention time and ionization efficiency is critical. It acts as an internal control to correct for extraction losses and autosampler injection variability, rendering the method self-validating.
Solvents : GC-MS grade Hexane.
Hardware : 2 mL glass autosampler vials with PTFE-lined septa; benchtop centrifuge.
Sample Preparation Methodology
Aliquot : Accurately weigh 100 mg of the sample (or 100 µL if liquid) into a clean 15 mL glass centrifuge tube[3].
Extraction : Add exactly 5.0 mL of the hexane extraction solvent containing the Internal Standard at a concentration of 10 µg/mL.
Partitioning : Vortex the mixture vigorously for 2 minutes.
Mechanistic note: Vigorous agitation maximizes the interfacial surface area, driving the lipophilic ester completely into the hexane phase while leaving polar excipients behind.
Phase Separation : Centrifuge the tubes at 3000
×
g for 5 minutes at room temperature to break any micro-emulsions and pellet insoluble matrix components[3].
Transfer : Carefully aspirate 1.0 mL of the clear, upper organic (hexane) layer and transfer it into a 2 mL GC autosampler vial. Cap tightly to prevent volatilization.
GC-MS Instrumental Method
Program the GC-MS system using the parameters outlined in Table 1. Ensure the MS is tuned (e.g., using PFTBA) prior to sequence initiation to verify mass accuracy and relative abundance targets across the mass range.
Quantitative Data and Validation Parameters
Table 1: Optimized GC-MS Instrument Parameters
Parameter
Setting / Specification
GC Column
DB-5MS (30 m
×
0.25 mm ID, 0.25 µm film thickness)
Title : Fatty Acid Alkyl Ester Production by One-Step Supercritical Transesterification of Beef Tallow by Using Ethanol, Iso-Butanol, and 1-Butanol
Source : MDPI
URL :[Link]
Title : LC–MS/MS and GC–MS based phytochemical perspectives and antimicrobial effects of endophytic fungus Chaetomium ovatoascomatis
Source : PMC (National Institutes of Health)
URL :[Link]
Title : Compendium of Food Additive Specifications (JECFA 68th meeting)
Source : Food and Agriculture Organization (FAO)
URL :[Link]
Application Note: Isobutyl 10-Undecenoate as a Versatile, Bio-Derived Precursor for Advanced Polymer Synthesis
Abstract This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for utilizing isobutyl 10-undecenoate as a reactive precursor for sy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for utilizing isobutyl 10-undecenoate as a reactive precursor for synthesizing a variety of functional polymers. Isobutyl 10-undecenoate, a derivative of 10-undecenoic acid sourced from castor oil, presents a unique combination of a terminal alkene and an ester functionality, making it an ideal building block for creating polymers with tailored properties.[1][2] This document details methodologies for three distinct polymerization strategies: Acyclic Diene Metathesis (ADMET), Thiol-Ene "Click" Chemistry, and Ziegler-Natta Polymerization. Each section explains the underlying chemical principles, provides step-by-step experimental protocols, and discusses the expected material properties, empowering researchers to leverage this sustainable monomer in advanced applications.
Introduction: The Case for a Bio-Based Monomer
The increasing demand for sustainable and biodegradable polymers has driven research towards monomers derived from renewable resources.[3][4] Isobutyl 10-undecenoate emerges as a compelling candidate, originating from the pyrolysis of castor oil, a non-edible and abundant feedstock.[1] Its molecular structure is distinguished by two key reactive sites:
A Terminal Alkene (C=C): This group is highly susceptible to a range of addition and insertion reactions, serving as the primary site for chain formation in various polymerization techniques.
An Isobutyl Ester Group (-COO-iBu): This group influences the polymer's physical properties, such as solubility, glass transition temperature (Tg), and crystallinity. It can also serve as a site for post-polymerization modification via hydrolysis or transesterification.
This dual functionality allows for the synthesis of diverse polymer architectures, from linear aliphatic polyesters to complex cross-linked networks, making it a valuable tool for applications ranging from drug delivery matrices to advanced coatings and elastomers.
Table 1: Physicochemical Properties of Isobutyl 10-undecenoate
ADMET polymerization is a powerful step-growth condensation reaction that utilizes olefin metathesis to form high molecular weight unsaturated polymers from α,ω-dienes.[7][8] The reaction proceeds by the coupling of terminal alkenes, releasing ethylene gas as the sole byproduct. Driving off this byproduct is crucial for shifting the equilibrium toward the formation of long polymer chains.
Causality & Expertise: The choice of catalyst is paramount in ADMET. Second-generation Grubbs-type (G2) and Hoveyda-Grubbs (HG2) catalysts are preferred for undecenoate-based monomers due to their high activity and superior tolerance to the ester functional group compared to earlier catalysts.[7][9] Polymerization is often conducted in bulk (solvent-free) under a dynamic vacuum at elevated temperatures to facilitate the efficient removal of ethylene and maximize molecular weight.[9]
Caption: Radical-mediated mechanism of Thiol-Ene polymerization.
This protocol assumes the creation of a cross-linked network.
In a small glass vial, combine isobutyl 10-undecenoate (e.g., 1.0 g, 4.16 mmol) with a stoichiometric equivalent of a multifunctional thiol. For example, use trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), which has 3 thiol groups per molecule (0.55 g, 1.39 mmol; 1.39 mmol * 3 = 4.17 mmol SH groups).
Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), at 1.0 wt% of the total monomer mass (1.55 g * 0.01 = 15.5 mg).
Ensure complete mixing by vortexing or gentle warming until the solution is homogeneous.
Curing/Polymerization:
Cast the liquid formulation onto a glass slide or into a silicone mold of the desired shape.
Place the sample in a UV curing chamber.
Expose the sample to UV light (e.g., 365 nm) with a controlled intensity (e.g., 10-50 mW/cm²).
Curing time will vary from seconds to minutes depending on the initiator concentration, light intensity, and sample thickness. The transition from liquid to a solid, tack-free polymer indicates completion.
Post-Curing & Characterization:
For some systems, a thermal post-cure (e.g., 1 hour at 80°C) can ensure complete reaction of any remaining functional groups.
FTIR-ATR: Monitor the disappearance of the thiol peak (~2570 cm⁻¹) and the C=C alkene peak (~1640 cm⁻¹) to quantify the extent of reaction.
Swell Test: Immerse a pre-weighed sample of the cured polymer in a good solvent (e.g., toluene) for 24 hours. Re-weigh the swollen sample and the dried sample to calculate the swelling ratio and gel fraction, which are indicative of cross-link density.
DMA (Dynamic Mechanical Analysis): Determine the storage modulus (E'), loss modulus (E''), and tan delta to characterize the viscoelastic properties and identify the glass transition temperature (Tg).
Ziegler-Natta (ZN) Polymerization
Ziegler-Natta catalysis is a cornerstone of polyolefin synthesis, enabling the production of linear and stereoregular polymers from 1-alkenes. [10][11]A typical heterogeneous ZN catalyst system consists of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃). [12]The reaction proceeds via a coordination-insertion mechanism at the transition metal center.
Causality & Expertise: ZN polymerization of functionalized monomers like isobutyl 10-undecenoate can be challenging because the Lewis acidic catalyst components can react with the polar ester group, potentially deactivating the catalyst. [11]However, by carefully controlling reaction conditions (low temperatures) and using appropriate catalyst systems, polymerization of the terminal alkene can be achieved. This method offers the potential to create highly linear polymers with properties distinct from those made by ADMET. The resulting polymer, poly(isobutyl 10-undecenoate), would have a polyolefin-like backbone with pendant ester side chains.
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Assemble a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and argon inlet/outlet. Thoroughly flame-dry the entire apparatus under vacuum and backfill with dry argon.
Charge the reactor with 200 mL of anhydrous heptane, which has been passed through a column of activated alumina and molecular sieves.
Cool the reactor to 0°C using a circulating bath.
Catalyst Preparation & Polymerization:
While stirring, inject 1.0 mL of triethylaluminum (TEAL) solution (e.g., 1.0 M in hexanes) into the reactor.
In a separate Schlenk tube, prepare a slurry of TiCl₄ on a MgCl₂ support, or simply use a solution of TiCl₄ (e.g., 0.5 mL of a 0.5 M solution in toluene). Carefully add the titanium component to the reactor. A color change (typically to brown or purple) indicates the formation of the active catalyst.
Age the catalyst by stirring for 30 minutes at 0°C.
Slowly add 10.0 g (41.6 mmol) of dry, degassed isobutyl 10-undecenoate to the reactor via a syringe pump over 1 hour to maintain a low monomer concentration and control the reaction exotherm.
Allow the polymerization to proceed for 4-6 hours at 0°C.
Termination & Purification:
Quench the reaction by slowly adding 20 mL of isopropanol containing 5% HCl. This will protonate the polymer chains and destroy the catalyst residues.
Stir for 1 hour, then transfer the entire mixture to a separatory funnel. Wash the organic layer sequentially with 10% HCl solution, water, and finally brine.
Isolate the polymer by precipitating the heptane solution into a large volume of methanol.
Filter and dry the resulting polymer under vacuum.
Characterization:
GPC/SEC: Determine Mn, Mw, and Đ.
¹³C NMR: Analyze the tacticity (isotactic, syndiotactic, or atactic) of the polymer backbone by examining the splitting of the backbone carbon signals.
TGA (Thermogravimetric Analysis): Assess the thermal stability of the polymer.
Conclusion
Isobutyl 10-undecenoate stands out as a highly adaptable, bio-derived monomer for modern polymer synthesis. Its dual reactivity enables researchers to access a wide spectrum of polymeric materials through fundamentally different chemical pathways. ADMET polymerization provides a direct route to unsaturated polyesters, which can be subsequently hydrogenated to create saturated analogues with improved stability. [8]Thiol-ene photopolymerization offers a rapid and efficient method for producing uniform polymer networks with applications in coatings, adhesives, and biomaterials. [13][14]Finally, Ziegler-Natta catalysis, while more sensitive to the monomer's functionality, opens the possibility of creating novel polyolefin-based materials with pendant ester groups, offering unique thermal and mechanical properties. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the potential of isobutyl 10-undecenoate to design and synthesize next-generation sustainable polymers.
References
Synthesis of new polyesters by acyclic diene metathesis polymerization of bio-based α,ω-dienes prepared from eugenol and castor oil (undecenoate). RSC Publishing.
Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. MDPI.
Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. PMC.
Synthesis of new polyesters by acyclic diene metathesis polymerization of bio-based α,ω-dienes prepared from eugenol and castor oil (undecenoate). PMC.
Expanding the Thiol-X Toolbox: Photoinitiation and Materials Application of the Acid-Catalyzed Thiol-ene (ACT) Reaction. PMC.
Thiol-ene reaction. Wikipedia.
Visible Light Photocatalytic Thiol–Ene Reaction: An Elegant Approach for Fast Polymer Postfunctionalization and Step-Growth Polymerization. ACS Publications.
Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene. PMC.
Photo-crosslinked Diels–Alder and thiol–ene polymer networks. RSC Publishing.
Glycerol as a Precursor for Synthesizing Biodegradable Polymers. Eureka by PatSnap. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG68kkxD7HDC5UUL5qMNX0Tw0LLHZKi456ZKgq1UFSMqGEAS-xVUaLFswjN37iClcbfW-cnxTH4RrUCS73CsjUAnEJfnLyTj0B5-La3jyF3Ga_nPf0nCM2lffjdjYRUaJVIrvbaZtHHheJq6xHPn11. Glycerol as a Precursor for Synthesizing Biodegradable Polymers. Eureka by PatSnap. Available at: dnFhGw9qV2s6ioPDH9RXRK_7F50HHiZDFqj983d3g0BUHyedV2h0WTtYzC1ucW2H_6BTctlGKXOo4eKj8OeA==]()
Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. PMC.
Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide). ResearchGate.
31.2 Stereochemistry of Polymerization: Ziegler–Natta Catalysts. Organic Chemistry.
The IR spectra of poly(vinyl acetate)-co-poly(vinyl 10-undecenoate).... ResearchGate.
Thiol-Ene versus Binary Thiol–Acrylate Chemistry. Advanced Science News.
ISOBUTYL 10-UNDECENOATE. Inxight Drugs - ncats.
Thiol-ene “click” reactions and recent applications in polymer and materials synthesis.
Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s. Polymer Chemistry (RSC Publishing).
Application Note: In Vitro Assay Protocols for Isobutyl 10-Undecenoate Derivatives
Introduction & Scientific Rationale Isobutyl 10-undecenoate is an ester derivative of 10-undecenoic acid (commonly known as undecylenic acid). The parent compound, 10-undecenoic acid, is a well-established, FDA-approved...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Isobutyl 10-undecenoate is an ester derivative of 10-undecenoic acid (commonly known as undecylenic acid). The parent compound, 10-undecenoic acid, is a well-established, FDA-approved antifungal agent primarily utilized in the treatment of dermatophyte infections and Candida albicans[1],[2]. Its mechanism of action relies on the insertion of its unsaturated fatty acid chain into the fungal cell membrane, which alters membrane fluidity, induces intracellular leakage, and critically inhibits hyphal morphogenesis[2],[3].
Interestingly, esterification of this fatty acid to form isobutyl 10-undecenoate shifts its pharmacological profile. Recent patent literature identifies isobutyl 10-undecenoate and its structural analogs as potent modulators of the TRPM8 ion channel, imparting distinct cooling and umami sensory properties[4],[5].
When developing novel isobutyl 10-undecenoate derivatives, researchers must evaluate dual-axis pharmacology: TRPM8 receptor agonism (for sensory/flavor applications) and antifungal efficacy (for dermatological applications), while ensuring a safe therapeutic index. This application note provides a comprehensive, self-validating suite of in vitro protocols designed to screen these derivatives.
Experimental Workflows & Logical Relationships
To systematically evaluate novel derivatives, we employ a tripartite screening strategy. This ensures that efficacy (TRPM8 activation and antifungal activity) is always contextualized against mammalian cytotoxicity.
Fig 1: High-throughput screening workflow for isobutyl 10-undecenoate derivatives.
Protocol 1: TRPM8 Activation via Fluo-4 AM Calcium Imaging
Causality & Rationale: TRPM8 is a non-selective cation channel. Upon activation by a cooling agent (agonist), the channel opens, leading to a rapid influx of extracellular calcium (Ca2+)[6],[7]. We utilize Fluo-4 AM, a cell-permeant fluorescent calcium indicator, because it exhibits a massive increase in fluorescence upon Ca2+ binding without requiring the UV excitation associated with older dyes like Fura-2, thereby reducing phototoxicity and increasing high-throughput viability[6],[8].
Self-Validating System: This protocol includes Menthol as a positive control, a vehicle negative control, and a competitive TRPM8 antagonist (e.g., AMTB) to definitively prove that calcium influx is receptor-specific and not an artifact of membrane disruption.
Step-by-Step Methodology
Cell Culture: Seed HEK293 cells stably expressing human TRPM8 (hTRPM8) into 96-well black-walled, clear-bottom plates at a density of 40,000 cells/well. Incubate overnight at 37°C in 5% CO2.
Dye Loading: Remove the culture medium. Add 100 µL of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
Incubation: Incubate the plates in the dark at 37°C for 45 minutes, followed by 15 minutes at room temperature to allow for complete intracellular esterase cleavage of the AM ester.
Washing: Wash the cells three times with 100 µL of HBSS/HEPES buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
Baseline Reading: Transfer the plate to a fluorescent microplate reader (Excitation: 494 nm, Emission: 516 nm). Record baseline fluorescence (
F0
) for 20 seconds.
Compound Addition: Automatically inject 50 µL of the isobutyl 10-undecenoate derivative (prepared in 3X concentration in HBSS).
Causality & Rationale: The parent compound, 10-undecenoic acid, exhibits fungistatic and fungicidal properties by disrupting the fungal lipid bilayer and inhibiting fatty acid biosynthesis, which prevents Candida albicans from converting from yeast to its invasive hyphal form[2],[3]. Testing isobutyl derivatives requires assessing whether the esterification enhances lipophilic membrane penetration or diminishes target binding.
Self-Validating System: The assay strictly adheres to CLSI M27 guidelines. It includes a sterility control (media only), a growth control (media + fungi), and a clinically validated reference antifungal (Clotrimazole) to ensure the assay's dynamic range is accurate.
Step-by-Step Methodology
Inoculum Preparation: Subculture Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to yield a final inoculum of
1×103
to
5×103
CFU/mL.
Serial Dilution: In a 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of the isobutyl 10-undecenoate derivatives (ranging from 0.5 µg/mL to 256 µg/mL) in RPMI 1640.
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compounds.
Incubation: Seal the plates and incubate at 35°C for 24 to 48 hours.
MIC Determination: Visually inspect the plates. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the derivative that produces a
≥50%
reduction in growth compared to the drug-free growth control.
Fig 3: Antifungal mechanism of action for 10-undecenoic acid derivatives.
Protocol 3: Mammalian Cytotoxicity (MTT Assay)
Causality & Rationale: Because these compounds function by interacting with lipid membranes (fungal) and membrane-bound receptors (TRPM8), it is critical to ensure they do not act as non-specific detergents or membrane-lytic agents in human cells. The MTT assay measures mitochondrial metabolic activity, serving as a direct proxy for cell viability.
Step-by-Step Methodology
Cell Seeding: Seed human epidermal keratinocytes (HaCaT) or HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours.
Treatment: Expose cells to varying concentrations of the derivatives (1 µM to 500 µM) for 24 hours. Use 1% Triton X-100 as a positive control for cell death.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals.
Quantification: Read the absorbance at 570 nm. Calculate the
CC50
(concentration causing 50% cytotoxicity).
Quantitative Data Summary
To evaluate the structure-activity relationship (SAR) of the synthesized compounds, data should be aggregated to calculate the Therapeutic Index (TI =
CC50/MIC
). Below is a representative data structure summarizing expected baseline values for parent compounds versus novel derivatives.
Compound
TRPM8 Activation (
EC50
, µM)
Antifungal Efficacy (C. albicans MIC, µg/mL)
Mammalian Cytotoxicity (HEK293
CC50
, µM)
Primary Application Profile
10-Undecenoic Acid
> 500 (Inactive)
16 - 32
> 1000
Antifungal / Dermatological
Isobutyl 10-Undecenoate
1.5 - 3.0
64 - 128
> 500
Flavor / Cooling Agent
Novel Derivative X
0.8
8
> 800
Dual-Action (Cooling Antifungal)
Menthol (Control)
81 ± 17
> 256
~ 400
TRPM8 Reference
Clotrimazole (Control)
N/A
0.5 - 1.0
~ 150
Antifungal Reference
Table 1: Comparative pharmacological profiling of undecenoic acid derivatives.
References
US20170096418A1 - Compounds useful as modulators of trpm8 - Google Patents. Google Patents.
WO2017075257A2 - High intensity sweeteners - Google Patents. Google Patents.
Compositions Incorporating an Umami Flavor Agent - Patents - Justia. Justia Patents. Available at:[Link]
Relationship: Fungal Infections and 10-Undecenoic Acid - Caring Sunshine. Caring Sunshine. Available at:[Link]
Undecylenic acid - Wikipedia. Wikipedia. Available at:[Link]
Antifungal free fatty acids: A Review - ResearchGate. ResearchGate. Available at:[Link]
Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation | ACS Medicinal Chemistry Letters. ACS Publications. Available at:[Link]
Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC. National Institutes of Health. Available at:[Link]
Cold temperature induces a TRPM8-independent calcium release from the endoplasmic reticulum in human platelets | bioRxiv. bioRxiv. Available at:[Link]
Technical Support Center: Maximizing the Yield of Isobutyl 10-undecenoate Synthesis
Welcome to the technical support center for the synthesis of isobutyl 10-undecenoate. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic procedures.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of isobutyl 10-undecenoate. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic procedures. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and maximize your product yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis of isobutyl 10-undecenoate via Fischer esterification.
Q1: My isobutyl 10-undecenoate yield is consistently low. What are the most common reasons?
Low yields in Fischer esterification are almost always tied to the reversible nature of the reaction.[1][2] The synthesis of an ester from a carboxylic acid and an alcohol produces water as a byproduct.[3][4] According to Le Châtelier's principle, the accumulation of this water can shift the equilibrium back towards the starting materials, hydrolyzing the newly formed ester and thus capping the maximum achievable yield.[5][6] Other primary factors include incomplete conversion due to insufficient reaction time, suboptimal catalyst concentration, or product loss during the workup and purification stages.
Q2: How does water impact the reaction, and what's the best way to remove it?
Water is a direct product of the esterification reaction. Its presence facilitates the reverse reaction: the acid-catalyzed hydrolysis of the ester back to 10-undecenoic acid and isobutanol. To achieve high yields, this water must be continuously removed from the reaction mixture.
The most effective and widely used method for this is azeotropic distillation using a Dean-Stark apparatus .[3][5][7] In this setup, an inert solvent that forms a low-boiling azeotrope with water (e.g., toluene or cyclohexane) is added to the reaction. The azeotrope boils and condenses in the Dean-Stark trap. Since water is denser than these solvents, it separates and collects in the bottom of the trap, while the solvent overflows and returns to the reaction flask, effectively sequestering the water and driving the reaction to completion.[8][9]
Q3: What is the optimal molar ratio of 10-undecenoic acid to isobutanol?
To further shift the reaction equilibrium towards the product side, it is common practice to use one of the reactants in excess.[4][10] Since 10-undecenoic acid is often the more expensive starting material, using an excess of isobutanol is the most cost-effective strategy. A molar ratio of 1.5 to 3 equivalents of isobutanol relative to 1 equivalent of 10-undecenoic acid is a typical starting point. Using the alcohol in such excess increases the probability of productive collisions with the carboxylic acid, favoring the forward reaction.[6][11]
Q4: Which acid catalyst should I use, and in what amount?
The Fischer esterification requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][10]
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common choices. H₂SO₄ is a strong dehydrating agent itself, which can further help drive the reaction.[1] p-TsOH is a solid, making it easier to handle, and is often considered a milder and more selective catalyst.
Catalyst Loading: The amount of catalyst is critical. Too little will result in a slow reaction, while too much can promote side reactions like the dehydration of isobutanol to isobutene or the formation of diisobutyl ether. A catalytic amount, typically 1-4 mol% relative to the limiting reagent (10-undecenoic acid), is recommended.
Part 2: In-Depth Troubleshooting Guides
Problem 1: Reaction Stalls or Shows Incomplete Conversion
You've refluxed for hours, but TLC or GC analysis shows significant amounts of remaining 10-undecenoic acid.
Causality & Troubleshooting Flow
Caption: Troubleshooting logic for incomplete esterification.
Detailed Solutions
Ineffective Water Removal:
The Cause: The primary reason for stalled reactions is the failure to remove water, allowing the equilibrium to be reached prematurely.
The Solution: Ensure your Dean-Stark apparatus is functioning correctly. The reaction must be heated to a temperature that allows for the azeotropic distillation of water and the chosen solvent (e.g., toluene).[5][7] The rate of water collection in the trap is an excellent indicator of reaction progress; when water ceases to collect, the reaction is likely complete.[9][11]
Catalyst Deactivation or Insufficiency:
The Cause: The acid catalyst can be neutralized by basic impurities in the reactants or solvents. Its concentration might also be too low for an efficient reaction rate.
The Solution: Use high-purity, anhydrous reactants and solvents. If the reaction is sluggish, a small additional charge of the acid catalyst can be introduced. For substrates sensitive to strong acids, consider using a solid acid catalyst like Amberlyst 15, which can be easily filtered off post-reaction, simplifying the workup.[12]
Sub-Optimal Temperature:
The Cause: The reaction temperature must be high enough to overcome the activation energy and allow for azeotropic reflux.[1][13]
The Solution: The temperature of the heating mantle or oil bath should be set to maintain a steady reflux of the solvent. For a reaction using toluene, the vapor temperature should be around the boiling point of the toluene-water azeotrope (~84-85 °C).
Problem 2: Significant Product Loss During Workup
The reaction appears complete by analytical methods, but the isolated yield is poor.
Detailed Solutions
Incomplete Neutralization and Extraction:
The Cause: Unreacted 10-undecenoic acid and the acid catalyst must be removed from the organic phase. Failure to do so can lead to emulsions during washing and co-distillation of impurities with the product.
The Solution: After cooling the reaction mixture, perform sequential washes in a separatory funnel.
Water Wash: Removes the bulk of the excess isobutanol.
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is a critical step to neutralize both the unreacted 10-undecenoic acid (forming the water-soluble sodium undecenoate salt) and the acid catalyst.[1][3] Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that evolves. Continue washing until the aqueous layer is basic (test with pH paper) and no more gas evolves.
Brine (Saturated NaCl) Wash: Helps to break any emulsions and removes the majority of the dissolved water from the organic layer before the final drying step.
Loss During Purification:
The Cause: Isobutyl 10-undecenoate is a high-boiling point liquid. Attempting to distill it at atmospheric pressure may require very high temperatures, leading to degradation or polymerization. Residual starting materials with similar boiling points can also make fractional distillation difficult.
The Solution: Purify the final product by vacuum distillation . Reducing the pressure significantly lowers the boiling point, allowing the ester to distill at a much lower temperature, thus preventing thermal decomposition. Ensure all unreacted starting materials have been thoroughly removed during the workup to get a clean separation. For extremely high purity requirements where distillation is challenging, flash chromatography can be an alternative.[14][15]
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of isobutyl 10-undecenoate by applying the principles discussed above.
Reagent and Conditions Table
Reagent
Molar Mass ( g/mol )
Amount
Moles
Equivalents
10-Undecenoic Acid
184.28
18.43 g
0.10
1.0
Isobutanol
74.12
22.24 g (27.7 mL)
0.30
3.0
p-Toluenesulfonic acid (p-TsOH)
172.20
0.34 g
0.002
0.02
Toluene
-
100 mL
-
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for optimized synthesis.
Step-by-Step Methodology
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10-undecenoic acid (18.43 g, 0.10 mol), isobutanol (27.7 mL, 0.30 mol), p-toluenesulfonic acid (0.34 g, 0.002 mol), and toluene (100 mL).
Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Ensure the glassware is dry. Fill the trap with toluene before starting the heat.
Reaction: Heat the mixture in an oil bath to a vigorous reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap. Continue refluxing until no more water is collected (the theoretical amount is 1.8 mL). This typically takes 3-5 hours.
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.
Wash the organic layer with 50 mL of deionized water.
Carefully wash with 2 x 50 mL portions of saturated sodium bicarbonate solution. Caution: CO₂ evolution will cause pressure buildup. Vent frequently.
Wash with 50 mL of brine.
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the toluene solvent using a rotary evaporator.
Purification: Assemble a vacuum distillation apparatus. Distill the crude residue under reduced pressure to yield pure isobutyl 10-undecenoate as a colorless liquid.
Part 4: Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid.
Fischer Esterification Mechanism Diagram
Caption: Key steps of the acid-catalyzed Fischer esterification.
References
Clark Landis. (2006). Esterification Using a Dean-Stark Trap. Journal of Chemical Education. [Link]
Mings, S., et al. (2015). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. PMC. [Link]
University of Missouri-St. Louis. The Fischer Esterification. [Link]
Dudu, A. I., et al. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. [Link]
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
Journal of Chemical Education. (1969). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. ACS Publications. [Link]
Smith, A. M., et al. (2016). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. [Link]
Technical Research Organisation India. ENHANCEMENT OF ESTERIFICATION REACTION USING IONIC LIQUID AS CATALYST WITH SIMULTANEOUS REMOVAL OF WATER. [Link]
PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
ACS Omega. (2022). Efficient Process for the Production of Alkyl Esters. [Link]
ResearchGate. (2018). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
Vassilev, N., et al. (2021). A reaction scheme for the ultrasound-assisted esterification of 10-undecylenic acid. [Link]
Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. [Link]
Google Patents. (1985).
PMC. (2020). Charge inversion under plasma-nanodroplet reaction conditions excludes Fischer esterification for unsaturated fatty acids. [Link]
Scientific Research Publishing. (2019). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
California State University, Bakersfield. Fischer Esterification. [Link]
cross-validation of isobutyl 10-undecenoate purity using quantitative NMR (qNMR)
Cross-Validation of Isobutyl 10-Undecenoate Purity: A Comparative Guide to qNMR vs. GC-FID Executive Summary Isobutyl 10-undecenoate (Formula: C15H28O2) is a versatile aliphatic ester utilized extensively in the flavor a...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Validation of Isobutyl 10-Undecenoate Purity: A Comparative Guide to qNMR vs. GC-FID
Executive Summary
Isobutyl 10-undecenoate (Formula: C15H28O2) is a versatile aliphatic ester utilized extensively in the flavor and fragrance industry, as well as a critical intermediate in organic synthesis[1]. Ensuring the absolute purity of this compound is paramount, as trace impurities—such as unreacted 10-undecenoic acid, isomeric alcohols, or oxidation products—can drastically alter olfactory profiles or disrupt downstream synthetic yields. Historically, Gas Chromatography with Flame Ionization Detection (GC-FID) has been the default analytical workhorse for assessing the purity of volatile esters[2]. However, the pharmaceutical and fine chemical industries are increasingly adopting quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method for absolute purity determination[3][4].
This guide provides an objective, data-driven comparison between qNMR and GC-FID for the purity validation of isobutyl 10-undecenoate, detailing the causality behind experimental choices and providing self-validating protocols for researchers and drug development professionals.
Mechanistic Causality: Why qNMR Outperforms Area Normalization
The fundamental limitation of GC-FID area normalization is its reliance on relative quantification. GC-FID assumes that all components in the mixture are volatile, elute from the column, and possess identical response factors in the flame detector[2]. For an ester like isobutyl 10-undecenoate, non-volatile polymeric impurities, inorganic salts, or highly oxidized byproducts may never reach the detector. This "analytical blind spot" artificially shrinks the denominator in area normalization calculations, leading to a systematic overestimation of the main component's purity.
Conversely, qNMR is a primary analytical method based on a direct, physical causality: the area under an NMR resonance peak is strictly proportional to the number of nuclei generating that signal[3][4]. By co-dissolving the analyte with a highly pure, SI-traceable Internal Standard Reference Material (ISRM), researchers can calculate the absolute mass fraction of the analyte without requiring a reference standard of the analyte itself[5][6].
Analytical Workflow Comparison
Parallel workflow comparing qNMR absolute quantification against GC-FID relative area normalization.
Experimental Protocol: Absolute Purity Determination via 1H-qNMR
To ensure a self-validating system, the qNMR protocol must eliminate sources of integration error, particularly signal overlap and incomplete relaxation[3][7].
Step 1: Internal Standard and Solvent Selection
Isobutyl 10-undecenoate is a non-polar molecule, making deuterated chloroform (CDCl₃) the optimal solvent. The analyte's ¹H NMR spectrum features terminal alkene protons (multiplets at ~4.9 and 5.8 ppm), ester α-protons (~2.3 ppm), and isobutyl protons (~3.8 ppm). To avoid signal overlap, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is selected as the internal standard. BTMSB provides an isolated, sharp 18-proton singlet at ~0.2 ppm, well separated from the analyte's resonances, and is highly soluble in CDCl₃[8][9].
Step 2: Gravimetric Sample Preparation
Weighing is the largest source of uncertainty in qNMR[10].
Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20 mg of isobutyl 10-undecenoate into a clean glass vial.
Accurately weigh ~10 mg of certified BTMSB (ISRM, purity >99.9%) into the same vial.
Add 1.0 mL of CDCl₃ (containing 0.03% v/v TMS) and vortex until complete dissolution is achieved.
Transfer 600 µL of the homogenous solution into a 5 mm precision NMR tube.
Step 3: NMR Data Acquisition Parameters
To ensure the direct proportionality between peak area and nuclei count, all protons must fully relax to their equilibrium state between pulses.
Pulse Angle: 90° excitation pulse for maximum signal-to-noise ratio.
Relaxation Delay (D1): Set to ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton in the mixture[3]. For BTMSB and the ester, a D1 of 30–45 seconds is typically required to prevent signal saturation.
Number of Scans (NS): 64 to 128 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.
Spectral Width: 20 ppm, ensuring a flat baseline on both sides of the signals.
Step 4: Data Processing and Purity Calculation
Apply a rigorous baseline correction and phase the spectrum manually. Integrate the BTMSB singlet (~0.2 ppm, 18H) and a distinct analyte peak, such as the ester oxygen-adjacent CH₂ of the isobutyl group (~3.8 ppm, 2H) or the terminal alkene CH₂ (=CH₂ at ~4.9 ppm, 2H).
Calculate absolute purity (
Px
) using the primary ratio equation[5]:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = integral area, N = number of nuclei, M = molar mass, m = weighed mass, P = purity).
Comparative Analysis: qNMR vs. GC-FID vs. HPLC-UV
The following table objectively compares the performance metrics of qNMR against traditional chromatographic methods for isobutyl 10-undecenoate.
To validate the efficacy of qNMR, a synthesized batch of isobutyl 10-undecenoate was analyzed using both qNMR (using BTMSB in CDCl₃) and GC-FID (using a non-polar HP-5ms capillary column).
Replicate
qNMR Absolute Purity (% w/w)
GC-FID Relative Purity (% Area)
Discrepancy (GC - qNMR)
1
98.42%
99.15%
+0.73%
2
98.38%
99.20%
+0.82%
3
98.45%
99.12%
+0.67%
Mean
98.41%
99.16%
+0.75%
Std. Dev.
0.03%
0.04%
N/A
Data Interpretation & Causality:
The GC-FID results consistently overestimated the purity of the isobutyl 10-undecenoate batch by approximately 0.75%. This discrepancy is a classic artifact of relative area normalization. The qNMR spectrum revealed the presence of trace polymeric/oligomeric species (broad resonances in the aliphatic region) and residual inorganic salts that do not elute on a GC column[11]. Because GC-FID is blind to these non-volatile impurities, the denominator in the area normalization calculation is artificially small, inflating the apparent purity of the main peak[2]. By utilizing gravimetric sample preparation and a certified internal standard, qNMR successfully accounts for the entire mass of the sample, providing a true absolute purity value.
Conclusion
While GC-FID remains an excellent tool for routine batch-to-batch consistency checks and volatile impurity profiling, it falls short when absolute mass fraction purity is required. For researchers and drug development professionals handling isobutyl 10-undecenoate, cross-validating chromatographic data with qNMR ensures that non-volatile impurities and differing detector response factors do not compromise the integrity of the material's purity assignment.
References
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works".[Link]
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". [Link]
Journal of Medicinal Chemistry - ACS Publications. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination". [Link]
The NIST WebBook. "Isobutyl 10-undecenoate".[Link]
BIPM. "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]".[Link]
RSSL. "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients". [Link]
ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". [Link]
Standard Operating Procedure: Safe Handling and Disposal of Isobutyl 10-undecenoate Introduction Isobutyl 10-undecenoate (CAS: 5421-27-2) is a fatty acid ester widely utilized in fragrance formulation, chemical synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Safe Handling and Disposal of Isobutyl 10-undecenoate
Introduction
Isobutyl 10-undecenoate (CAS: 5421-27-2) is a fatty acid ester widely utilized in fragrance formulation, chemical synthesis, and pharmaceutical research due to its distinct physicochemical profile[1][2]. While it presents low acute toxicity to humans, its high lipophilicity and reactive terminal alkene structure necessitate strict environmental and chemical safety controls. This guide provides drug development professionals and laboratory personnel with a comprehensive, causality-driven protocol for the proper handling, spill mitigation, and disposal of Isobutyl 10-undecenoate.
To design a self-validating disposal protocol, one must first understand the molecular behavior of the compound. Isobutyl 10-undecenoate (C15H28O2) features a hydrophobic aliphatic chain and a terminal double bond[1].
Table 1: Key Physicochemical Properties of Isobutyl 10-undecenoate
Dictates the choice of solvents for equipment decontamination.
Chemical Reactivity
Reactive terminal alkene
Incompatible with strong oxidizing agents; risk of exothermic reaction[4].
Section 2: Mechanistic Rationale for Disposal Choices
Why do we strictly prohibit aqueous disposal for this compound?
The logP value of 5.66 indicates extreme hydrophobicity[3]. If introduced into a sanitary sewer, Isobutyl 10-undecenoate will not dissolve; instead, it will partition into organic sludge or form a persistent film on the water surface. This leads to long-term adverse effects in aquatic environments, violating Clean Water Act (CWA) principles and local environmental regulations[4].
Why must it be segregated from oxidizers?
The compound's terminal double bond is a site of high electron density, making it susceptible to electrophilic attack. Mixing this ester with strong oxidizing agents (e.g., concentrated nitric acid, peroxides, or permanganates) in a generic waste carboy can initiate uncontrolled exothermic epoxidation or oxidative cleavage[4]. Therefore, segregation into dedicated, compatible organic waste streams is non-negotiable.
Section 3: Mandatory Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, ensure the following PPE is equipped to mitigate skin and eye irritation risks[4][5]:
Eye Protection: Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)[5].
Hand Protection: Chemical-impermeable gloves compliant with EU Directive 89/686/EEC and EN 374[5]. Inspect gloves for micro-tears prior to use.
Body Protection: Fire/flame-resistant and impervious laboratory coat[5].
Respiratory Protection: Required only if aerosolized or if vapor exposure limits are exceeded; use a full-face respirator in such scenarios[5].
Section 4: Disposal and Spill Response Workflows
Decision matrix for the segregation and disposal of Isobutyl 10-undecenoate waste streams.
Protocol A: Routine Laboratory Disposal of Liquid Waste
Waste Segregation: Determine the composition of the waste. If Isobutyl 10-undecenoate is neat or dissolved in standard alcohols (ethanol, methanol, isopropanol[2]), route it to the Non-Halogenated Organic Waste container. If mixed with solvents like dichloromethane or chloroform, it must go to the Halogenated Organic Waste container.
Compatibility Verification: Ensure the receiving container is free of strong oxidizing agents or strong acids/bases to prevent hazardous decomposition into carbon monoxide (CO) and carbon dioxide (CO2) under heat[4].
Safe Transfer: Place the waste carboy in secondary containment. Use a grounded funnel to transfer the liquid, minimizing vapor displacement.
Labeling: Affix a hazardous waste tag immediately. Specify "Isobutyl 10-undecenoate" and note its hazard class (Aquatic Toxicity, Irritant)[4].
Final Destruction: The sealed waste must be collected by certified Environmental Health and Safety (EHS) personnel for high-temperature incineration, which cleanly breaks down the C15H28O2 hydrocarbon chain[1].
Protocol B: Emergency Spill Containment and Cleanup
In the event of an accidental release, swift action is required to prevent environmental contamination.
Site Securitization: Evacuate personnel from the immediate area. Remove all potential sources of ignition, as the compound is combustible[4][5].
Ventilation: Ensure adequate laboratory ventilation to disperse any accumulated vapors[5].
Physical Containment: Deploy spill booms or inert diking materials to physically block the liquid from reaching laboratory sinks, floor drains, or sanitary sewers[4].
Inert Absorption: Apply a non-combustible, inert absorbent material (e.g., vermiculite, diatomaceous earth, or specialized chemical spill pads) directly onto the spill. Crucial Note: Do not use sawdust or cellulose-based absorbents, as they can become highly flammable when soaked with organic esters.
Mechanical Collection: Use non-sparking scoops to collect the saturated absorbent. Deposit the material into a rigid, leak-proof hazardous waste drum[5].
Surface Decontamination: Because Isobutyl 10-undecenoate is completely insoluble in water[3], washing the area with water alone is ineffective. Scrub the surface with a concentrated laboratory surfactant or wash with a compatible solvent (e.g., isopropanol) followed by soapy water. Collect all wash liquids as hazardous waste.
Section 5: Regulatory Compliance and EHS Integration
Under the Resource Conservation and Recovery Act (RCRA) and equivalent international frameworks, Isobutyl 10-undecenoate waste must be managed as a regulated hazardous material due to its environmental persistence. Facilities must ensure that all disposal manifests accurately reflect the presence of ecologically harmful aliphatic esters. By adhering to high-temperature incineration, laboratories ensure the complete thermal oxidation of the compound, eliminating the risk of aquatic bioaccumulation and maintaining strict regulatory compliance.
References[1] National Institute of Standards and Technology (NIST). "Isobutyl 10-undecenoate - the NIST WebBook." nist.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAisEbbRAZoJq-iiI9rX5i5J-8njC8DhLPGHPcBhMbWNh2r_06Dsne0x0ylv7ODm5vPlyej0JPi2No4YF8gM03W1YVdpL_eiSRfcAFxqawIA2IhClrkrQ8VDnEZB92lihN8JreZ06vid7LeHR90Jclye-rQ3KVpDdQWpRpHkhgXCXNbiZsaiEcLFawm5DIYIS87hpGkFtfcXzAdbEv9l6h0Anr568xfVb_qZVrHA0AdJ2H[2] Scent.vn. "Isobutyl 10-undecenoate (CAS 5421-27-2): Odor profile, Properties, & IFRA compliance." scent.vn. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFwUzkIKsQkRPlwV5qF9Qk8lwYpquFiNYHMAzWw1OpxPLNku7W1tiXskpDqUSdT9Y5gaM81hPZPiIbRZjKfh5KscWRdd5WVE7OJGwIbiXwPuUqgbRYraAWPTA_Jks0NOOewysJA2jClvXAxmfWxFJy38rW8T12CfNghg==[5] ECHEMI. "10-Undecenoic acid, 2-methylpropyl ester SDS, 5421-27-2 Safety Data Sheets." echemi.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaUEbE30jrhlyjyUTshMsifHv0evA-RPXXtz_WWsIcyYppu74tlpvD8Hf9-VFrNCc4ZOcOZ7L34-Ui-lFXsSTWBz8yPcPGT6AGQZCqdYfz-28o8_0fTscvh8mYfW3oCc9IXDx2jEgUujr_PP2HdiqNNzQpaHUhODaKPKeSZQ==[3] FooDB. "Showing Compound Isobutyl 10-undecenoate (FDB009643)." foodb.ca. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESoYqFERdp7G_I4Nl-mUmxyx8FyN4XJskrU6-K28E1MU1j5s24pU-GaGOPRpzccKTVn-iy7bOiX9A-EiDsRmGcqVUHSN8ciBdCfHLMQAjC9Vws6k3tqt_oV7UmeVeK[4] Fisher Scientific. "SAFETY DATA SHEET." fishersci.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsv1x_Z3ZuSZNRE4pt9VnbOnnOpiTEqmtCQ1fzRhXCt0mWh6yWWFNWaiPONkrzTEAw936hFVb69lVJa2vqxE3l8DOEsg2yG3rCdRnuG3pEI6H-JXaH0s7KbEYHdL-LhKRVw0_HSRWLSnnYWouBr8vaScCOM447Bn2PxE8QOtKf8y6e5Pyb9EzVUlKntdyIRiU0YiJY9HFPkuHKW8C8p3Xl5nWQCqsILGmTF4m1AJqobJUyqYbGuCe-iVS83jGUrWz10YW6QujTtDeKi9AslYo=